molecular formula C18H12FN3O2S B6422813 N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide CAS No. 1010886-87-9

N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide

Cat. No.: B6422813
CAS No.: 1010886-87-9
M. Wt: 353.4 g/mol
InChI Key: VTTADXWTQKUNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide is a complex organic compound that features a benzothiazole ring fused with a quinoline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, catalyzed by glacial acetic acid . The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the desired benzothiazole-quinoline structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-(6-chlorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(6-methoxybenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide: Contains a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(6-fluorobenzo[d]thiazol-2-yl)-4-hydroxy-2-methylquinoline-6-carboxamide enhances its lipophilicity and metabolic stability, making it more effective in crossing cell membranes and exerting its pharmacological effects .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c1-9-6-15(23)12-7-10(2-4-13(12)20-9)17(24)22-18-21-14-5-3-11(19)8-16(14)25-18/h2-8H,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTADXWTQKUNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.